3,3-Difluoro-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid
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Overview
Description
3,3-Difluoro-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with difluoro and methoxyphenyl groups
Preparation Methods
The synthesis of 3,3-Difluoro-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid typically involves several steps. One common method starts with the preparation of a cyclobutane precursor, which is then subjected to fluorination and subsequent functionalization to introduce the methoxyphenyl group. The reaction conditions often involve the use of fluorinating agents and catalysts to achieve the desired substitution patterns .
Industrial production methods may involve scalable synthetic routes that ensure high yield and purity of the final product. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
3,3-Difluoro-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,3-Difluoro-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism by which 3,3-Difluoro-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxyphenyl group may also contribute to the compound’s overall pharmacokinetic properties, such as its solubility and metabolic stability .
Comparison with Similar Compounds
When compared to similar compounds, 3,3-Difluoro-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid stands out due to its unique combination of structural features. Similar compounds include:
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: This compound has a trifluoromethyl group instead of a methoxyphenyl group, which may result in different reactivity and biological activity.
3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid: The presence of a methyl group instead of a methoxyphenyl group can lead to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12F2O3 |
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Molecular Weight |
242.22 g/mol |
IUPAC Name |
3,3-difluoro-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12F2O3/c1-17-9-4-2-8(3-5-9)11(10(15)16)6-12(13,14)7-11/h2-5H,6-7H2,1H3,(H,15,16) |
InChI Key |
OPVTUJNEBLGAEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)O |
Origin of Product |
United States |
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